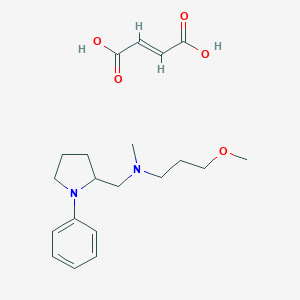
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which contributes to its distinct properties and functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include methoxypropylamine, phenylpyrrolidine, and methylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactors. These reactors offer advantages such as improved efficiency, better control over reaction conditions, and scalability. The use of flow microreactors also enhances the sustainability of the production process by minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as neurotransmission, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Methoxy-N-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)propan-1-amine fumarate include:
3-Methoxypropylamine: Known for its use as a corrosion inhibitor and building block in pharmaceutical applications.
Phenylpyrrolidine derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry.
Propriétés
Numéro CAS |
142469-88-3 |
|---|---|
Formule moléculaire |
C16H26N2O.C4H4O4 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;3-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H26N2O.C4H4O4/c1-17(11-7-13-19-2)14-16-10-6-12-18(16)15-8-4-3-5-9-15;5-3(6)1-2-4(7)8/h3-5,8-9,16H,6-7,10-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
FAWVQHAGGIVZMF-WLHGVMLRSA-N |
SMILES |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(CCCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-N-(3-Methoxypropyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fum arate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















